molecular formula C22H28N2O4S B14452539 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide CAS No. 74804-83-4

3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide

Cat. No.: B14452539
CAS No.: 74804-83-4
M. Wt: 416.5 g/mol
InChI Key: HWQSQLXAGRYQBH-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide is a chemical compound with the molecular formula C21H27NO4. It is known for its unique structure, which includes three ethoxy groups attached to a benzamide core, and a phenylethyl group linked through a carbamothioyl linkage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide typically involves the reaction of 3,4,5-triethoxybenzoic acid with 2-phenylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions and often requires a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide has various scientific research applications:

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Triethoxybenzamide: Lacks the phenylethyl group and carbamothioyl linkage.

    N-[(2-Phenylethyl)carbamothioyl]benzamide: Lacks the ethoxy groups on the benzamide core.

    3,4,5-Trimethoxybenzamide: Contains methoxy groups instead of ethoxy groups.

Uniqueness

3,4,5-Triethoxy-N-[(2-phenylethyl)carbamothioyl]benzamide is unique due to its combination of ethoxy groups, phenylethyl group, and carbamothioyl linkage. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds .

Properties

CAS No.

74804-83-4

Molecular Formula

C22H28N2O4S

Molecular Weight

416.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-(2-phenylethylcarbamothioyl)benzamide

InChI

InChI=1S/C22H28N2O4S/c1-4-26-18-14-17(15-19(27-5-2)20(18)28-6-3)21(25)24-22(29)23-13-12-16-10-8-7-9-11-16/h7-11,14-15H,4-6,12-13H2,1-3H3,(H2,23,24,25,29)

InChI Key

HWQSQLXAGRYQBH-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC(=S)NCCC2=CC=CC=C2

Origin of Product

United States

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